molecular formula C19H18Cl3N3O4S B12158338 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide

Cat. No.: B12158338
M. Wt: 490.8 g/mol
InChI Key: UNJSRKLDBLTKOV-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and trichloroacetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions may vary depending on the desired product and include specific temperature, pressure, and pH settings .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trichloroacetamide moiety, in particular, contributes to its distinct properties compared to other benzothiazole derivatives .

Properties

Molecular Formula

C19H18Cl3N3O4S

Molecular Weight

490.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methylphenyl)methylamino]ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H18Cl3N3O4S/c1-12-6-8-13(9-7-12)10-23-18(19(20,21)22)24-16(26)11-25-17(27)14-4-2-3-5-15(14)30(25,28)29/h2-9,18,23H,10-11H2,1H3,(H,24,26)

InChI Key

UNJSRKLDBLTKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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